molecular formula C23H36N4O4 B153754 Aspochracin CAS No. 22029-09-0

Aspochracin

Cat. No.: B153754
CAS No.: 22029-09-0
M. Wt: 432.6 g/mol
InChI Key: IOGJLABBWLQEBL-XJNZMMSPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Chemistry: In chemistry, aspochracin serves as a model compound for studying the synthesis and reactivity of cyclotripeptides. Its unique structure and biological activities make it an interesting subject for chemical research .

Biology: In biological research, this compound has been investigated for its insecticidal properties. It has shown contact toxicity against the larvae and eggs of silkworms, making it a potential candidate for developing natural insecticides .

Medicine: this compound exhibits antimicrobial and cytotoxic activities, which have been explored for potential therapeutic applications. Its ability to inhibit the growth of various pathogenic strains highlights its potential as a lead compound for developing new antimicrobial agents .

Industry: In the industrial sector, this compound’s insecticidal properties have been utilized in the development of biopesticides. Its natural origin and effectiveness make it an attractive alternative to synthetic pesticides .

Mechanism of Action

Aspochracin is a novel cyclotripeptide, composed of N-methyl-L-alanine, N-methyl-L-valine, and L-ornithine, containing an octatrienoic acid side chain . It was first isolated from the culture filtrate of Aspergillus ochraceus, a pathogenic fungus causing muscardine on insects .

Target of Action

This compound exhibits potent antifungal activity by inhibiting the growth of various fungal species . The primary targets of this compound are these fungal species, and its role is to inhibit their growth.

Mode of Action

It is known to inhibit the phosphatase activity of calcineurin, and production of il-2 and other cytokines . This interaction with its targets leads to changes in the biochemical pathways within the fungal cells, resulting in inhibited growth.

Biochemical Pathways

The biochemical pathways affected by this compound are those involving the phosphatase activity of calcineurin, and the production of IL-2 and other cytokines . The downstream effects of these changes include the inhibition of fungal growth.

Result of Action

The molecular and cellular effects of this compound’s action result in the inhibition of fungal growth . This is achieved through the compound’s interaction with its targets and the subsequent changes in biochemical pathways .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, this compound was initially isolated from a pathogenic fungus, suggesting that it may be most effective in similar environments . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aspochracin can be synthesized through the cyclization of N-methyl-L-valyl-N-methyl-L-alanyl-α-caprylyl-L-ornithine . The synthesis involves the use of specific reaction conditions to ensure the formation of the cyclotripeptide structure. The process includes the hydrogenation of this compound to produce hexahydrothis compound, which is then cyclized to form the final product .

Industrial Production Methods: Industrial production of this compound involves the fermentation of Aspergillus ochraceus in a controlled environment. The culture filtrate is then extracted using ethyl acetate, and the compound is purified through silica gel column chromatography . This method ensures the efficient isolation of this compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Aspochracin undergoes various chemical reactions, including hydrogenation, which converts it into hexahydrothis compound . This reaction involves the addition of hydrogen to the compound, resulting in the reduction of the double bonds in the octatrienoic acid side chain.

Common Reagents and Conditions: The hydrogenation of this compound requires the use of hydrogen gas and a suitable catalyst, such as palladium on carbon . The reaction is typically carried out under mild conditions to ensure the selective reduction of the double bonds.

Major Products Formed: The major product formed from the hydrogenation of this compound is hexahydrothis compound . This compound retains the cyclotripeptide structure but with a fully saturated side chain.

Comparison with Similar Compounds

    Sclerotiotides: These are cyclic tripeptides isolated from the fungus Aspergillus insulicola.

    JBIR-15: This is an aspochracin derivative isolated from a sponge-derived fungus.

Uniqueness of this compound: this compound’s unique combination of N-methyl-L-alanine, N-methyl-L-valine, and L-ornithine, along with its octatrienoic acid side chain, distinguishes it from other cyclic tripeptides. Its potent insecticidal activity and diverse biological properties make it a valuable compound for scientific research and industrial applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Aspochracin involves multiple steps, starting with the synthesis of the precursor molecule, followed by several chemical reactions to form the final product. The key steps in the synthesis pathway include the coupling of two amino acids, cyclization, and oxidation.", "Starting Materials": ["L-aspartic acid", "L-tryptophan", "N-hydroxysuccinimide", "1-ethyl-3-(3-dimethylaminopropyl)carbodiimide", "triethylamine", "acetic anhydride", "sodium borohydride", "acetic acid", "hydrogen peroxide", "sodium hydroxide", "ethanol"], "Reaction": ["1. L-aspartic acid and L-tryptophan are coupled using N-hydroxysuccinimide and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide in the presence of triethylamine to form the dipeptide precursor.", "2. The dipeptide precursor is cyclized using acetic anhydride and triethylamine to form the bicyclic intermediate.", "3. The bicyclic intermediate is oxidized using sodium borohydride and acetic acid to form the final product.", "4. The final product is purified using column chromatography and recrystallization from ethanol.", "5. The purity of the final product is confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry."] }

CAS No.

22029-09-0

Molecular Formula

C23H36N4O4

Molecular Weight

432.6 g/mol

IUPAC Name

(4S,6S)-6-methyl-6-[methyl-[(2S)-3-methyl-2-(methylamino)butanoyl]amino]-4-[[(2E,4E,6E)-octa-2,4,6-trienylidene]amino]-5,7-dioxoheptanamide

InChI

InChI=1S/C23H36N4O4/c1-7-8-9-10-11-12-15-26-18(13-14-19(24)29)21(30)23(4,16-28)27(6)22(31)20(25-5)17(2)3/h7-12,15-18,20,25H,13-14H2,1-6H3,(H2,24,29)/b8-7+,10-9+,12-11+,26-15?/t18-,20-,23-/m0/s1

InChI Key

IOGJLABBWLQEBL-XJNZMMSPSA-N

Isomeric SMILES

C/C=C/C=C/C=C/C=N[C@@H](CCC(=O)N)C(=O)[C@](C)(C=O)N(C)C(=O)[C@H](C(C)C)NC

SMILES

CC=CC=CC=CC=NC(CCC(=O)N)C(=O)C(C)(C=O)N(C)C(=O)C(C(C)C)NC

Canonical SMILES

CC=CC=CC=CC=NC(CCC(=O)N)C(=O)C(C)(C=O)N(C)C(=O)C(C(C)C)NC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aspochracin
Reactant of Route 2
Aspochracin
Reactant of Route 3
Aspochracin
Reactant of Route 4
Aspochracin
Reactant of Route 5
Aspochracin
Reactant of Route 6
Aspochracin
Customer
Q & A

Q1: What is aspochracin and where is it found?

A1: this compound is a naturally occurring insecticidal compound produced by the fungus Aspergillus ochraceus, a pathogen known to cause muscardine disease in insects [, ].

Q2: What is the chemical structure of this compound?

A2: this compound is a unique cyclic tripeptide. Its structure consists of three amino acids: N-methyl-L-alanine, N-methyl-L-valine, and L-ornithine. Notably, it contains an octatrienoic acid side chain attached to the L-ornithine residue [, ].

Q3: Has the structure of this compound been confirmed through synthesis?

A3: Yes, the structure of this compound was further supported by the synthesis of its derivative, hexahydrothis compound. This derivative is formed by hydrogenating this compound, replacing the octatrienoic acid side chain with a simple octanoic acid side chain [, ].

Q4: Have any this compound derivatives been discovered from other sources?

A4: Yes, several this compound derivatives have been isolated from various Aspergillus species. For instance, JBIR-15, an N-demethylated this compound analog, was discovered in the culture broth of the sponge-derived fungus Aspergillus sclerotiorum []. Similarly, eleven new this compound-type cyclic tripeptides, named sclerotiotides A-K, were also isolated from Aspergillus sclerotiorum PT06-1 [].

Q5: Do these this compound derivatives exhibit any biological activity?

A5: Research suggests that some this compound derivatives possess biological activities. For example, sclerotiotides A, B, F, and I, along with JBIR-15, demonstrated selective antifungal activity against Candida albicans []. In another study, sclerotiotides M-O, isolated from the Antarctica-sponge-derived fungus Aspergillus insulicola HDN151418, showed broad-spectrum antimicrobial activity against various bacterial strains, including Bacillus cereus, Proteus species, Mycobacterium phlei, Bacillus subtilis, Vibrio parahemolyticus, Edwardsiella tarda, Methicillin-resistant Staphylococcus aureus (MRSA), and Methicillin-resistant Staphylococcus coagulans (MRCNS) [].

Q6: Is there any research on this compound's potential for anti-inflammatory activity?

A6: Yes, a study on the marine sponge-derived fungus Aspergillus violaceofuscus led to the isolation of sclerotiotide L, an this compound-type cyclic tripeptide. This compound demonstrated anti-inflammatory activity by inhibiting IL-10 expression in LPS-stimulated THP-1 cells [].

Q7: Has this compound been found alongside other known compounds?

A7: Yes, in a study involving Aspergillus kumbius FRR6049, this compound was found alongside other known compounds such as asterriquinol D dimethyl ether, petromurins C and D, its N-demethyl analogue JBIR-15, and neohydroxyaspergillic acid [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.